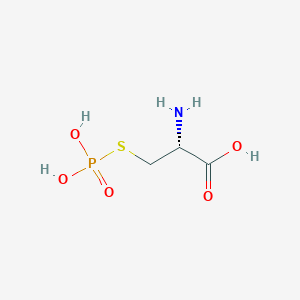

S-Phosphocysteine

説明

Structure

3D Structure

特性

CAS番号 |

115562-30-6 |

|---|---|

分子式 |

C3H8NO5PS |

分子量 |

201.14 g/mol |

IUPAC名 |

(2R)-2-amino-3-phosphonosulfanylpropanoic acid |

InChI |

InChI=1S/C3H8NO5PS/c4-2(3(5)6)1-11-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1 |

InChIキー |

MNEMQJJMDDZXRO-REOHCLBHSA-N |

SMILES |

C(C(C(=O)O)N)SP(=O)(O)O |

異性体SMILES |

C([C@@H](C(=O)O)N)SP(=O)(O)O |

正規SMILES |

C(C(C(=O)O)N)SP(=O)(O)O |

他のCAS番号 |

115562-30-6 |

同義語 |

S-phosphocysteine |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Properties of S-Phosphocysteine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

S-Phosphocysteine (pCys) is a phosphorylated derivative of the amino acid cysteine where a phosphate group is attached to the sulfur atom of the side chain.[1] This post-translational modification (PTM) is gaining recognition for its significant, yet under-researched, role in cellular regulation. While phosphorylation of serine, threonine, and tyrosine residues has been extensively studied, the unique properties of S-phosphocysteine present both challenges and opportunities in the field of cell signaling and proteomics. This guide provides a comprehensive overview of the core biochemical properties of S-Phosphocysteine, including its structure, stability, synthesis, and known biological functions. We will delve into established and emerging methodologies for its detection and characterization, offering field-proven insights to empower researchers in this expanding area of study.

Introduction: The Emergence of a Novel Phosphoamino Acid

Protein phosphorylation is a fundamental mechanism controlling a vast array of cellular processes, from signal transduction to enzyme activity and protein-protein interactions.[2][3] The discovery and characterization of various phosphoamino acids have been pivotal to our understanding of cellular regulation. While O-phosphorylation of serine, threonine, and tyrosine is well-established, the scientific community is increasingly recognizing the importance of other, less common, phosphorylated residues.[4][5] Among these, S-Phosphocysteine stands out due to the unique nature of its phosphorus-sulfur (P-S) bond.

Historically, the study of S-phosphocysteine has been hampered by the inherent instability of this bond, particularly under acidic conditions typically used in proteomics workflows.[6][7] However, recent advancements in chemical synthesis and mass spectrometry have opened new avenues for investigating its biological significance.[6][8] This guide aims to consolidate the current knowledge on S-Phosphocysteine, providing a technical resource for researchers poised to explore its role in health and disease.

Physicochemical Properties of S-Phosphocysteine

The defining feature of S-Phosphocysteine is the thiolophosphate linkage, which imparts distinct chemical properties compared to the more common phosphate esters of serine and threonine.

Structure and Bonding

S-Phosphocysteine is characterized by the covalent attachment of a phosphate group to the sulfur atom of a cysteine residue.[1] This S-P bond is more labile than the O-P bond found in phosphoserine and phosphothreonine, particularly to acid hydrolysis.[6]

Figure 1. Comparison of the chemical structures of S-Phosphocysteine and O-Phosphoserine.

Stability Profile

The stability of the S-P bond is highly dependent on pH. While relatively stable at neutral and alkaline pH, it undergoes rapid hydrolysis under acidic conditions.[6][7] This acid lability is a critical consideration for experimental design, particularly in proteomics where acidic conditions are common for enzymatic digestion and liquid chromatography.

| Condition | S-Phosphocysteine Stability | Reference |

| Acidic pH (<5) | Highly Labile | [6][7] |

| Neutral pH (7.4) | Stable over 24 hours | [6] |

| Alkaline pH (8.4) | Stable over 24 hours | [6] |

Table 1. pH-dependent stability of S-Phosphocysteine.

Synthesis and Chemical Biology

The limited commercial availability and inherent instability of S-Phosphocysteine have necessitated the development of robust synthetic strategies. These methods are not only crucial for producing standards for analytical studies but also for creating tools to probe its biological function.

Chemical Synthesis of S-Phosphocysteine Peptides

Several methods have been developed for the synthesis of S-phosphocysteine-containing peptides. One notable strategy involves the reaction of a cysteine-containing peptide with Ellman's reagent to generate an electrophilic disulfide. This intermediate then reacts with a phosphite to form the desired phosphorothiolate ester.[6]

Figure 2. A general workflow for the chemical synthesis of S-Phosphocysteine peptides.

A key advantage of this method is its chemoselectivity and stereochemical definition, allowing for the site-specific incorporation of S-phosphocysteine into unprotected peptides.[6]

Biological Role and Significance

While research into the biological functions of S-Phosphocysteine is still in its early stages, emerging evidence points to its involvement in key cellular processes.

Role in Cellular Signaling

S-Phosphocysteine has been identified as an important intermediate in certain signaling pathways.[1][9] It is known to play a role in the regulation of protein function through post-translational modifications, influencing pathways such as redox signaling and cellular stress responses.[1] For instance, S-phosphocysteine is involved in the phosphoenolpyruvate-dependent phosphotransferase system (PTS) in bacteria, a crucial pathway for sugar transport.[6] It also plays a catalytic role in the dephosphorylation of phosphotyrosine residues by protein tyrosine phosphatases.[9]

Comparison with Other Phosphoamino Acids

The distinct chemical nature of the S-P bond suggests that S-Phosphocysteine may have unique signaling dynamics compared to its O-phosphorylated counterparts. Its lability under certain conditions could allow for more transient signaling events, providing a rapid on/off switch in cellular regulation.

Methodologies for Detection and Analysis

The successful study of S-Phosphocysteine relies on specialized analytical techniques that can overcome the challenges posed by its instability.

Mass Spectrometry-based Proteomics

Mass spectrometry (MS) is a cornerstone for identifying and quantifying post-translational modifications.[10] However, standard MS-based proteomic workflows often employ acidic conditions, leading to the loss of S-phosphocysteine.[7] Therefore, modified protocols are required.

5.1.1. Sample Preparation and Enrichment

To preserve the S-P bond, sample preparation should be performed under neutral or alkaline conditions.[7] Affinity enrichment techniques, similar to those used for other phosphopeptides, can be employed, but care must be taken to maintain a suitable pH throughout the process.[8]

5.1.2. Tandem Mass Spectrometry (MS/MS)

Higher-energy collisional dissociation (HCD) is a fragmentation method that has been successfully used to identify S-phosphocysteine-containing peptides.[11][12] A characteristic fragmentation pattern for some pCys-peptides includes neutral losses of 80 Da, 98 Da, and a weak 116 Da.[11] Electron-transfer dissociation (ETD) with supplemental activation (EThcD) has also proven effective for the characterization of synthetic pCys peptides.[6]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of phosphorylated proteins.[13] 31P NMR, in particular, can be used to directly observe the phosphorus atom in S-phosphocysteine and distinguish it from other phosphorylated residues.[14] This technique has been instrumental in confirming the site-specific modification of synthetic pCys peptides.[6]

Figure 3. An integrated workflow for the analysis of S-Phosphocysteine.

Future Directions and Conclusion

The study of S-Phosphocysteine is a rapidly evolving field. While significant progress has been made in its synthesis and detection, many questions about its biological roles remain unanswered. Future research will likely focus on:

-

Identifying the kinases and phosphatases that regulate S-cysteine phosphorylation.

-

Elucidating the specific signaling pathways in which S-phosphocysteine plays a regulatory role.

-

Developing novel chemical probes and antibodies to facilitate its detection and study in vivo.

References

-

Binkley, F. (1952). The first synthesis of free S-phosphocysteine. ResearchGate. [Link]

-

Hecklau, C., et al. (2023). Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach. Frontiers in Bioengineering and Biotechnology, 11, 1243007. [Link]

-

Kee, J.-M., et al. (2020). 31P NMR Spectroscopy Demonstrates Large Amounts of Phosphohistidine in Mammalian Cells. bioRxiv. [Link]

-

Uddin, M. H., et al. (2020). The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review). International Journal of Molecular Medicine, 46(5), 1547-1558. [Link]

-

Piggott, M. J. (2017). Focus on O-phosphohydroxylysine, O-phosphohydroxyproline, N1-phosphotryptophan and S-phosphocysteine. Amino Acids, 49(8), 1309–1323. [Link]

-

Piggott, M. J. (2017). Focus on O-phosphohydroxylysine, O-phosphohydroxyproline, N(1)-phosphotryptophan and S-phosphocysteine. ResearchGate. [Link]

-

Buchowiecka, A. K. (2015). Modified cysteine S-phosphopeptide standards for mass spectrometry-based proteomics. Analytical Methods, 7(18), 7545-7551. [Link]

-

Bertran-Vicente, J., et al. (2016). Enabling identification of phosphorylated cysteine: Novel chemoselective synthetic and analytical methods. Gyros Protein Technologies. [Link]

-

Buchowiecka, A. K. (2014). Puzzling over protein cysteine phosphorylation – assessment of proteomic tools for S-phosphorylation profiling. Analyst, 139(17), 4118-4123. [Link]

-

National Center for Biotechnology Information. S-Phosphono-L-cysteine. PubChem. [Link]

-

Chen, B., et al. (2022). Protein cysteine palmitoylation in immunity and inflammation. Frontiers in Immunology, 13, 1048227. [Link]

-

Saito, K., et al. (2025). Methods for Detecting Phosphorylated Proteins and Observing Intracellular Localization During Mitosis. Methods in Molecular Biology, 2801, 203-214. [Link]

-

Bio-Rad Laboratories. Mastering Phospho-Flow: Immune Cell Activation. [Link]

-

Buchowiecka, A. K. (2015). Modified cysteine S-phosphopeptide standards for mass spectrometry-based proteomics. ResearchGate. [Link]

-

Theillet, F.-X., et al. (2016). Random coil shifts of posttranslationally modified amino acids. Journal of Biomolecular NMR, 64(2), 135-144. [Link]

-

Buchowiecka, A. K. (2014). Puzzling over protein cysteine phosphorylation – assessment of proteomic tools for S-phosphorylation profiling. RSC Publishing. [Link]

-

Iwahara, J., et al. (2012). A chemical approach for site-specific identification of NMR signals from protein side-chain NH3+ groups forming intermolecular ion pairs in protein–nucleic acid complexes. Nucleic Acids Research, 40(12), e94. [Link]

-

Pritchard, R. B., & Hansen, D. F. (2020). Methodological Advancements for Characterising Protein Side Chains by NMR Spectroscopy. UCL Discovery. [Link]

-

Cell Signaling Technology. (2011, September 27). PhosphoSitePlus® Training Tutorial. YouTube. [Link]

-

Kouvonen, P., et al. (2022). Computational approaches to identify sites of phosphorylation. Essays in Biochemistry, 66(5), 571-582. [Link]

-

Wikipedia. (2023, December 14). Phosphoserine. [Link]

-

Buchowiecka, A. K. (2014). Puzzling over protein cysteine phosphorylation--assessment of proteomic tools for S-phosphorylation profiling. Analyst, 139(17), 4118-23. [Link]

-

Bermúdez, M. Á., et al. (2010). S-sulfocysteine synthase function in sensing chloroplast redox status. Plant Signaling & Behavior, 5(6), 731-733. [Link]

-

The Francis Crick Institute. (2015, May 21). Cell signalling: kinases & phosphorylation. YouTube. [Link]

-

mediaTUM. (2006). Solution State NMR Investigations on the Structure and Function of Proteins. [Link]

-

Dissmeyer, N., et al. (2010). Use of phospho-site substitutions to analyze the biological relevance of phosphorylation events in regulatory networks. Methods in Molecular Biology, 655, 139-159. [Link]

-

Li, B., et al. (2009). Sensitive and selective detection of cysteine using gold nanoparticles as colorimetric probes. Analyst, 134(6), 1129-1133. [Link]

-

Wikipedia. (2023, April 29). O-phosphoserine sulfhydrylase. [Link]

-

Piggott, M. J., et al. (2015). Focus on Phosphoarginine and Phospholysine. ResearchGate. [Link]

Sources

- 1. CAS 115562-30-6: S-phosphocysteine | CymitQuimica [cymitquimica.com]

- 2. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Computational approaches to identify sites of phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 7. Puzzling over protein cysteine phosphorylation – assessment of proteomic tools for S-phosphorylation profiling - Analyst (RSC Publishing) DOI:10.1039/C4AN00724G [pubs.rsc.org]

- 8. Puzzling over protein cysteine phosphorylation – assessment of proteomic tools for S-phosphorylation profiling - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. Focus on O-phosphohydroxylysine, O-phosphohydroxyproline, N 1-phosphotryptophan and S-phosphocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]

- 11. Modified cysteine S-phosphopeptide standards for mass spectrometry-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. biorxiv.org [biorxiv.org]

S-Phosphocysteine: The Transient Architect of Cellular Signaling

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads Version: 1.0

Executive Summary: The "Dark Matter" of the Phosphoproteome

While O-phosphorylation (Ser, Thr, Tyr) constitutes the canonical alphabet of cellular signaling, S-phosphorylation (Cysteine) represents its "dark matter." Historically dismissed as a fleeting catalytic intermediate or a chemical artifact, S-phosphocysteine (pCys) is now recognized as a critical, high-energy signaling modality.

Its elusiveness stems from a fundamental chemical divergence: unlike the acid-stable O-phosphate ester, the S-phosphothioate bond is acid-labile and thermodynamically distinct. Standard proteomic workflows, which rely on acidic digestion and enrichment (e.g., TiO2 at pH 2), systematically destroy pCys residues before detection.

This guide provides the technical framework to stabilize, enrich, and characterize S-phosphocysteine. It bridges the gap between prokaryotic paradigms (PTS system) and emerging eukaryotic mechanisms (PTP intermediates and redox switches), offering a roadmap for targeting these transient states in drug development.

Chemical Biology of the P-S Bond

To detect pCys, one must first understand why it vanishes. The thiophosphate bond involves a "soft" sulfur atom acting as a nucleophile, creating a bond with distinct properties compared to "hard" oxygen esters.

Thermodynamic & Kinetic Profile

-

High Energy Potential: The

of hydrolysis for a thiophosphate bond is approximately -12 to -14 kcal/mol, significantly higher than the -6.5 kcal/mol of a phosphate ester. This makes pCys an ideal donor for phosphotransfer reactions (e.g., in the bacterial PTS). -

Acid Lability: In acidic conditions (pH < 5), the sulfur atom is easily protonated or the phosphate group is attacked, leading to rapid hydrolysis.

-

Base Stability: pCys is relatively stable at neutral to alkaline pH, but extreme alkalinity can induce

-elimination, converting pCys into Dehydroalanine (Dha) . This specific reactivity is the basis for modern detection strategies.

Stability Comparison Matrix

| Feature | O-Phosphorylation (pSer/pThr) | S-Phosphorylation (pCys) |

| Bond Type | Phosphoester | Phosphothioate |

| Acid Stability | High (Stable during TFA/Formic acid prep) | Low (Hydrolyzes rapidly) |

| Base Stability | Low (Undergoes | Moderate (Stable > pH 7; |

| Detection Challenge | Ionization efficiency | Sample preservation |

| Standard Enrichment | TiO2 / IMAC (Acidic) | Thiol-affinity / Chemical tagging (Neutral/Basic) |

Biological Paradigms: From Relay to Switch

The Prokaryotic Paradigm: The PTS Relay

In bacteria, pCys is not just an intermediate; it is a discrete state in the Phosphotransferase System (PTS). The phosphate travels from Phosphoenolpyruvate (PEP)

Figure 1: The Bacterial PTS Relay.[1][2] Note the obligate pCys intermediate in Enzyme IIB, acting as the gatekeeper for sugar transport.

The Eukaryotic Context: PTPs and Redox Switches

In eukaryotes, pCys is best characterized in Protein Tyrosine Phosphatases (PTPs) (e.g., PTP1B, PTEN, PRLs).

-

Catalytic Intermediate: The active site Cysteine attacks the substrate phosphate, forming a transient E-pCys intermediate.

-

The "Trap": If the resolution step (hydrolysis by water) is slow—or if the enzyme is mutated (e.g., substrate-trapping mutants)—the pCys state persists.

-

Redox Regulation: The same active site Cysteine is susceptible to oxidation (Cys-SOH).[3] There is a competitive interplay: a phosphorylated Cysteine cannot be oxidized, and an oxidized Cysteine cannot be phosphorylated. Thus, pCys protects the enzyme from irreversible oxidative inactivation.

Technical Workflow: Detection and Characterization

To detect pCys, we must abandon standard acidic proteomics. The following protocol utilizes a Chemical Conversion Strategy (pCys

Protocol: Selective Tagging via -Elimination

This method converts the labile pCys into a stable Dehydroalanine (Dha) handle, which is then trapped by a thiol-reactive probe.

Reagents:

-

Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% NP-40, Phosphatase Inhibitors (Fluoride, Orthovanadate) . Avoid acidic inhibitors.

-

Alkylation Reagent: Iodoacetamide (IAM) or Methyl Methanethiosulfonate (MMTS).

-

Elimination Base: Barium Hydroxide (Ba(OH)₂) or NaOH.

-

Nucleophile Tag: Dithiothreitol (DTT), Biotin-thiol, or Cysteamine.

Step-by-Step Methodology:

-

Lysis & Blocking (Critical):

-

Lyse cells at neutral pH (7.5).

-

Immediately treat with IAM (20 mM) for 30 min at RT in the dark.

-

Rationale: This blocks all free, non-phosphorylated cysteines. pCys is protected from alkylation by the phosphate group.

-

-

Buffer Exchange:

-

Remove excess IAM using Zeba spin columns or dialysis into 20 mM HEPES pH 8.0.

-

-

-Elimination (The Conversion):

-

Adjust pH to 12.0 using NaOH or add Ba(OH)₂. Incubate at 37°C for 1-2 hours.

-

Mechanism:[3][4][5][6][7][8][9] The high pH forces the phosphate group to leave, creating a double bond (Dehydroalanine) at the pCys site. pSer/pThr may also eliminate, but kinetics often favor pCys or can be distinguished by specific conditions.

-

-

Michael Addition (The Tag):

-

Add the nucleophile tag (e.g., Biotin-thiol or DTT ) at 10 mM.

-

Adjust pH back to 8.0-9.0. Incubate 2-4 hours at 37°C.

-

Result: The tag covalently binds to the Dha, creating a stable, detectable modification (e.g., Cys-Biotin or Cys-DTT).

-

-

Digestion & MS Analysis:

Figure 2: Chemical Conversion Workflow. This "Elimination-Addition" strategy converts the labile pCys into a stable, tagged residue for MS detection.

Drug Development Implications[8]

Targeting the pCys intermediate offers a novel specificity filter for phosphatase inhibitors.

-

Transition State Mimicry: Drugs like Vanadate mimic the transition state.[12] Designing inhibitors that specifically bind the thiophosphate geometry (which differs from phosphate esters) can yield high-affinity PTP inhibitors.

-

Trapping Mutant Analysis: In drug screening, using "Substrate Trapping" mutants (e.g., PTP1B D181A) stabilizes the pCys intermediate. Compounds that prevent the formation of this intermediate act as competitive inhibitors; compounds that destabilize it may act as allosteric modulators.

-

Redox Modulation: Since pCys protects against oxidation, drugs that alter the cellular redox potential (ROS inducers) will shift the equilibrium away from pCys toward Cys-SOH (sulfenic acid), inactivating the phosphatase and potentiating kinase signaling (e.g., Insulin/EGFR pathways).

References

-

Protein Tyrosine Phosphatases: Structure, Function, and Implication in Human Disease Source: NIH / Vertex AI Search URL:[Link]

-

Enabling identification of phosphorylated cysteine: Novel chemoselective synthetic and analytical methods Source: Gyros Protein Technologies URL:[Link]

-

Structure of the phosphocysteine intermediate of the phosphatase of regenerating liver PTP4A1 Source: NIH / PubMed Central URL:[Link]

-

Puzzling over protein cysteine phosphorylation – assessment of proteomic tools for S-phosphorylation profiling Source: RSC Publishing / Molecular BioSystems URL:[Link]

-

The Bacterial Phosphotransferase System: New frontiers 50 years after its discovery Source: NIH / PubMed Central URL:[Link]

Sources

- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 2. The Bacterial Phosphoenolpyruvate:Carbohydrate Phosphotransferase System: Regulation by Protein Phosphorylation and Phosphorylation-Dependent Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Tyrosine Phosphatase regulation by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Tyrosine Phosphatases: Structure, Function, and Implication in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expanded Cellular Amino Acid Pools Containing Phosphoserine, Phosphothreonine, and Phosphotyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of protein phosphorylation in cell signaling, disease, and the intervention therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Visualization of intermediate and transition-state structures in protein-tyrosine phosphatase catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Puzzling over protein cysteine phosphorylation – assessment of proteomic tools for S-phosphorylation profiling - Analyst (RSC Publishing) DOI:10.1039/C4AN00724G [pubs.rsc.org]

- 11. ba333.free.fr [ba333.free.fr]

- 12. researchgate.net [researchgate.net]

"S-Phosphocysteine in post-translational modifications"

Topic: S-Phosphocysteine in Post-Translational Modifications: The Transient Intermediate & The Regulatory Frontier Content Type: Technical Whitepaper Author Persona: Senior Application Scientist

Executive Summary

In the landscape of phosphoproteomics, S-phosphocysteine (pCys) represents "dark matter." While O-phosphorylation (Ser, Thr, Tyr) dominates the literature due to its chemical stability, S-phosphorylation remains vastly under-characterized. This is not due to a lack of biological significance—pCys is the catalytic engine of the bacterial Phosphotransferase System (PTS) and the obligate intermediate of eukaryotic Protein Tyrosine Phosphatases (PTPs). Rather, its obscurity stems from a fundamental chemical challenge: acid lability .

This guide dismantles the standard acidic proteomics workflow, which systematically destroys pCys before detection. We present a reconstructed, chemically rationalized workflow for the preservation, enrichment, and mass spectrometric identification of S-phosphocysteine.

Part 1: The Chemistry of Instability

To detect pCys, one must first understand why it vanishes. Unlike the phosphoester bond in pSer/pThr/pTyr ($ \Delta G^\circ \approx -6.5 \text{ to } -9.5 \text{ kcal/mol}

While thermodynamically potent, it is kinetically fragile. The sulfur atom is a poor leaving group compared to oxygen, but the P-S bond is highly susceptible to nucleophilic attack, particularly in acidic conditions.

The "Valley of Death" in Proteomics

Standard proteomics relies on Formic Acid (FA) or Trifluoroacetic Acid (TFA) to protonate peptides for positive ion mode ESI-MS.

-

pH < 3.0: Rapid hydrolysis of the P-S bond. The phosphate is lost as inorganic phosphate ($ P_i $).

-

Result: A pCys peptide appears as a standard non-phosphorylated cysteine peptide. You see the protein, but you miss the modification.

Visualization: Stability Profile

The following diagram illustrates the stability window required for pCys analysis.

Figure 1: The pH-dependent stability profile of S-phosphocysteine. Standard acidic workflows fall directly into the hydrolysis zone.

Part 2: Biological Significance[1]

1. The Bacterial Engine: Phosphotransferase System (PTS)

In bacteria, pCys is not a rarity; it is a metabolic necessity. The PEP-dependent PTS system uses a phosphorylation relay to transport and phosphorylate sugars.[1][2][3][4]

-

Mechanism: Phosphate is transferred from PEP

Enzyme I (His) -

Target: The EIIB component utilizes a cysteine residue to accept the phosphate before transferring it to the incoming sugar.

2. The Eukaryotic Catalyst: PTPs

In humans, Protein Tyrosine Phosphatases (e.g., PTP1B) function via a cysteinyl-phosphate intermediate.

-

Mechanism: The active site Cys (thiolate anion) attacks the phosphorus of the phosphotyrosine substrate.

-

State: This pCys intermediate is transient. However, under specific redox conditions or mutation (e.g., trapping mutants), this state can be stabilized and detected.

Figure 2: The Bacterial Phosphotransferase System (PTS) Relay. The EIIB component relies on a stable S-phosphocysteine intermediate for sugar transport.

Part 3: Analytical Challenges & Solutions

Quantitative Comparison of Phospho-forms

The following table highlights why pCys requires a distinct approach compared to canonical phosphorylation.

| Feature | pSer / pThr / pTyr | S-Phosphocysteine (pCys) |

| Bond Type | Phosphoester (O-P) | Phosphothioester (S-P) |

| Bond Energy | -6.5 to -9.5 kcal/mol | -12 to -14 kcal/mol (High Energy) |

| Acid Stability | Stable (pH 1-2 OK) | Labile (Hydrolyzes < pH 5) |

| Base Stability | Labile (Beta-elimination) | Stable |

| Standard Digest | Trypsin @ pH 8 (Overnight) | Rapid Trypsin @ pH 8.5 (Cold) |

Part 4: The "Alkaline-Preservation" Protocol

Step 1: Lysis & Solubilization (The Critical Step)

Objective: Lyse cells without exposing pCys to acidic lysosomes or buffers.

-

Buffer: 50 mM Ammonium Bicarbonate (AmBic) or Tris-HCl, pH 8.5.

-

Additives:

-

8 M Urea (for denaturation without acidification).

-

Phosphatase Inhibitors: Do NOT use acidic cocktails. Use Sodium Orthovanadate (1 mM) and Sodium Fluoride (10 mM).

-

-

Temperature: Keep all steps at 4°C. Hydrolysis is temperature-dependent.

Step 2: Digestion

Objective: Cleave proteins without long, warm incubations.

-

Enzyme: Lys-C or Trypsin (sequencing grade).

-

Conditions: High Enzyme-to-Substrate ratio (1:20) for a short duration (4 hours) at room temperature or overnight at 4°C.

-

pH: Maintain pH 8.5 strictly.

Step 3: Enrichment (Barium Citrate Method)

Standard TiO2 or IMAC often requires acid loading. Instead, use Barium Citrate precipitation , a classic method for acid-labile phosphates.

-

Add Barium Chloride and Sodium Citrate to the peptide mixture.

-

Precipitate forms, capturing multiply phosphorylated peptides and acid-labile phosphopeptides.

-

Centrifuge and wash.

-

Dissolve: Solubilize the pellet in 50 mM Ammonium Hydroxide (pH 10) or directly in AmBic. Alternatively, use Strong Anion Exchange (SAX) at pH 8.0.

Step 4: Mass Spectrometry (LC-MS/MS)

Objective: Ionization without protonation-induced hydrolysis.

-

LC Mobile Phase:

-

Buffer A: 10 mM Ammonium Bicarbonate (pH 8.0).

-

Buffer B: Acetonitrile in 10 mM Ammonium Bicarbonate.

-

Note: Avoid Formic Acid completely.

-

-

Ionization: ESI in Negative Mode is historically preferred for pCys stability, but modern high-res instruments (Orbitrap) can handle Positive Mode if the pH is kept neutral up to the spray tip.

-

Fragmentation: HCD (Higher-energy Collisional Dissociation).[5] Look for the characteristic mass shift of +79.9663 Da (phosphorylation).[6]

-

Marker Ions: In negative mode, look for $ PO_3^- $ (79 Da) and $ H_2PO_4^- $ (97 Da).

Part 5: Future Outlook & Drug Development

The study of pCys is not merely academic. It holds significant potential for drug discovery:

-

Antimicrobials: The PTS system is unique to bacteria. Inhibiting the EIIB pCys transfer could starve bacteria of sugar without affecting human cells (which lack PTS).

-

PTP Inhibitors: Targeting the cysteinyl-phosphate intermediate of PTP1B is a strategy for diabetes and obesity therapeutics. Stabilizing this intermediate effectively locks the enzyme in an inactive state.

By mastering the "Alkaline-Preservation" workflow, researchers can finally illuminate this elusive modification, turning "dark matter" into actionable data.

References

-

Attwood, P. V., & Besant, P. G. (2002). A novel chemically stable phosphohistidine analogue that allows the production of anti-phosphohistidine antibodies.Journal of Biological Chemistry . Link(Foundational chemistry on acid-labile phosphoramidates and thiophosphates).

-

Postma, P. W., Lengeler, J. W., & Jacobson, G. R. (1993). Phosphoenolpyruvate:carbohydrate phosphotransferase systems of bacteria.[3][4][7]Microbiological Reviews . Link(The authoritative source on the Bacterial PTS mechanism).

-

Hardman, G., et al. (2019). Strong anion exchange chromatography for the enrichment of acid-labile phosphopeptides.Journal of Proteomics . Link(Modern protocol validation for high-pH enrichment).

-

Tonks, N. K. (2006). Protein tyrosine phosphatases: from genes, to function, to disease.[8]Nature Reviews Molecular Cell Biology . Link(Covers the catalytic cysteine intermediate in PTPs).

-

Potel, C. M., et al. (2018). Widespread bacterial protein histidine phosphorylation revealed by mass spectrometry-based proteomics.Nature Methods . Link(While focused on pHis, this paper establishes the "neutral pH" workflow standard applicable to pCys).

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. researchgate.net [researchgate.net]

- 3. karger.com [karger.com]

- 4. The Bacterial Phosphotransferase System: New frontiers 50 years after its discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protein Tyrosine Phosphatase regulation by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Regulation of S-Phosphocysteine: A Technical Guide

The following technical guide details the enzymatic regulation, chemical properties, and detection methodologies for S-Phosphocysteine (pCys).

Executive Summary

S-Phosphocysteine (pCys) represents a "non-canonical" phosphorylation event, distinct from the stable O-phosphates (Ser, Thr, Tyr) that dominate eukaryotic signaling literature. Chemically characterized by a high-energy thiophosphate bond (

While historically dismissed as a transient catalytic intermediate in eukaryotic Protein Tyrosine Phosphatases (PTPs), pCys is a critical regulatory modification in prokaryotic phosphotransferase systems (PTS). Recent advances in "alkaline phosphoproteomics" have begun to uncover its broader role in redox signaling and antimicrobial resistance.[1] This guide provides the mechanistic grounding and experimental protocols required to study this elusive modification.

Part 1: The Biochemistry of the Thiophosphate Bond[1]

Unlike the phosphoester bond in O-phosphoserine, the thiophosphoryl bond (P-S) in S-phosphocysteine involves a sulfur atom, which is a softer nucleophile than oxygen. This imparts unique chemical properties that dictate how pCys must be handled experimentally.[1]

Chemical Stability Comparison

| Feature | O-Phosphoserine (pSer) | S-Phosphocysteine (pCys) | N-Phosphohistidine (pHis) |

| Bond Type | Phosphoester | Phosphothioester | Phosphoramidate |

| Acid Stability | Stable | Labile (Hydrolyzes < pH 5) | Labile |

| Base Stability | Labile (Beta-elimination) | Stable | Stable |

| Free Energy of Hydrolysis | -2 to -3 kcal/mol | -9 to -10 kcal/mol | -12 to -14 kcal/mol |

| Primary Biological Role | Signal Transduction | Catalytic Intermediate / Group Transfer | Sensor Kinase Signaling |

Scientific Insight: The high free energy of hydrolysis of pCys makes it an excellent "phosphoryl donor," which explains its prevalence in the bacterial PTS system where it transfers phosphate to sugars. In eukaryotic PTPs, this same instability ensures rapid turnover of the catalytic intermediate.[1]

Part 2: Prokaryotic Regulation (The PTS Paradigm)

In bacteria, S-phosphocysteine is not merely a transient state but a regulated standing modification on specific transport proteins.[1] The Phosphoenolpyruvate:Carbohydrate Phosphotransferase System (PTS) relies on a cascade of phosphoryl transfers.[1][2][3][4]

The Enzymatic Cascade[1]

-

Enzyme I (EI): Autophosphorylates on a Histidine residue using PEP.[1][5]

-

HPr (Histidine Protein): Accepts phosphate from EI on a Histidine.[1]

-

Enzyme IIA (EIIA): Accepts phosphate from HPr.[1]

-

Enzyme IIB (EIIB): The critical S-Phosphocysteine carrier.[1] It accepts phosphate from EIIA on a Cysteine residue.[1]

-

Enzyme IIC (EIIC): Membrane permease that couples sugar transport with phosphorylation (from EIIB-Cys~P to the sugar).[1]

Visualization: The PTS Phosphoryl Transfer Pathway[1][2][4]

Figure 1: The Bacterial PTS Pathway highlighting the formation of the high-energy S-Phosphocysteine intermediate on Enzyme IIB.

Part 3: Eukaryotic Regulation (The PTP Catalytic Cycle)

In eukaryotes, pCys is primarily observed as a covalent intermediate in the catalytic cycle of Protein Tyrosine Phosphatases (PTPs) , such as PTP1B and PRLs (Phosphatases of Regenerating Liver).

Mechanism of Action[1][6][7]

-

Nucleophilic Attack: The thiolate anion of the catalytic Cysteine (e.g., Cys215 in PTP1B) attacks the phosphate of the phosphotyrosine substrate.[1]

-

Intermediate Formation: A covalent S-phosphocysteine intermediate is formed, and the dephosphorylated substrate is released.[1]

-

Hydrolysis: The intermediate is rapidly hydrolyzed by a water molecule, activated by a conserved Aspartate (general base), regenerating the free enzyme.[1]

Therapeutic Relevance: Drug developers target this intermediate.[1] If the hydrolysis step is blocked (e.g., by oxidation of the Cys or mutation of the Asp), the enzyme is "trapped" in the pCys state, inactivating the phosphatase.

Visualization: PTP Catalytic Cycle

Figure 2: The Catalytic Cycle of Protein Tyrosine Phosphatases.[1][4][6] The red node represents the transient S-Phosphocysteine state.

Part 4: Experimental Protocols (Detection & Stabilization)

Standard acidic proteomics workflows (e.g., TFA/Formic acid elution) will hydrolyze pCys, leading to false negatives.[1] To detect S-phosphocysteine, you must use Alkaline Phosphoproteomics .[1]

Protocol A: S-Phosphocysteine Enrichment & Analysis

Objective: Preserve the acid-labile P-S bond during cell lysis and mass spectrometry.

-

Lysis (High pH):

-

Lyse cells in 50 mM Ammonium Bicarbonate (pH 8.5 - 9.0) containing 8 M Urea and phosphatase inhibitors (avoid acidic inhibitors like orthovanadate; use fluoride or specific serine/threonine phosphatase inhibitors if needed, though pCys phosphatases are rare).

-

Critical Step: Do NOT use TCA or TFA precipitation.[1]

-

-

Digestion:

-

Enrichment (Thiol-Affinity or IMAC at High pH):

-

Standard IMAC (Fe3+/Ti4+) usually requires acid.[1]

-

Alternative: Use Hydrophilic Interaction Liquid Chromatography (HILIC) at neutral/basic pH to separate phosphorylated peptides.[1]

-

Chemical Derivatization Strategy: Alkylate free cysteines with iodoacetamide first.[1] Then, selectively hydrolyze pCys (if desired) or stabilize it via methylation (specialized chemistry).

-

-

Mass Spectrometry (LC-MS/MS):

-

Operate LC mobile phases at pH 8.0 (Ammonium Acetate/Acetonitrile) instead of Formic Acid.

-

Detection: Look for a mass shift of +79.966 Da .[1]

-

Neutral Loss: pCys peptides often show a characteristic neutral loss of HPO3 (80 Da) or H3PO4 (98 Da) in MS/MS spectra, often more dominant than in pSer/pThr spectra due to the lability of the P-S bond.

-

Visualization: Analytical Workflow

Figure 3: Optimized workflow for the detection of acid-labile S-Phosphocysteine.

References

-

Deutscher, J., et al. (2006).[1] How phosphotransferase system-related protein phosphorylation regulates carbohydrate metabolism in bacteria. Microbiology and Molecular Biology Reviews.[1]

-

Attwood, P. V., et al. (2011).[1] The chemical stability of phosphocysteine and its occurrence in proteins.[1][7] Amino Acids.[1][7][8]

-

Hardie, D. G. (2014).[1] Puzzling over protein cysteine phosphorylation--assessment of proteomic tools for S-phosphorylation profiling. Analyst.[1][7][9][10]

-

Gehring, K., et al. (2025).[1][11] Structure of the phosphocysteine intermediate of the phosphatase of regenerating liver PTP4A1.[1] Journal of Biological Chemistry.[1]

-

Piggott, M. J., et al. (2025).[1] Focus on Phosphoarginine and Phospholysine (and S-Phosphocysteine). ResearchGate.[1]

Sources

- 1. PDB-101: Learn: Structural Biology Highlights: Bacterial Phosphotransferase System [pdb101.rcsb.org]

- 2. researchgate.net [researchgate.net]

- 3. The Bacterial Phosphoenolpyruvate:Carbohydrate Phosphotransferase System: Regulation by Protein Phosphorylation and Phosphorylation-Dependent Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure, dynamics and biophysics of the cytoplasmic protein-protein complexes of the bacterial phosphoenolpyruvate:sugar phosphotransferase system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging awareness of the critical roles of S-phosphocysteine and selenophosphate in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Puzzling over protein cysteine phosphorylation--assessment of proteomic tools for S-phosphorylation profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modified cysteine S-phosphopeptide standards for mass spectrometry-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure of the phosphocysteine intermediate of the phosphatase of regenerating liver PTP4A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

S-Phosphocysteine: The "Dark Matter" of the Phosphoproteome

Topic: S-Phosphocysteine Natural Abundance in Proteins Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Abundance Paradox

For decades, the "canonical" phosphoproteome was defined by the stability of the phosphate ester bond (O-phosphorylation of Ser, Thr, Tyr). S-phosphocysteine (pCys), characterized by a phosphorothioate bond, was largely dismissed as a rare, transient catalytic intermediate or a chemical artifact.

The Paradigm Shift: Recent advances in "soft" phosphoproteomics—specifically avoiding acidic hydrolysis—have revealed that pCys is not merely a transient ghost. In optimized workflows, non-canonical phosphopeptides (including pCys, pHis, pArg, pLys) can constitute up to 12% of the detectable phosphoproteome in mammalian cells (Hardman et al., 2019). This guide details the chemical biology of pCys, the flaws in standard acidic proteomics that hide it, and the specific, self-validating protocols required to detect and quantify this elusive modification.

Chemical Biology: The Stability Barrier

To detect pCys, one must first understand why it vanishes in standard workflows. Unlike the phosphoester bond (

Thermodynamic Instability

-

Acid Lability: The S-P bond is highly susceptible to nucleophilic attack by water under acidic conditions. Standard phosphoproteomics relies on 0.1% - 1% Formic Acid or TFA for peptide elution and ionization. This hydrolyzes pCys into free Cysteine and orthophosphate within minutes.

-

Thermal Lability: While pSer/pThr are stable at elevated temperatures during digestion, pCys undergoes rapid hydrolysis above 37°C in acidic or neutral buffers.

-

The

of Hydrolysis: The S-P bond has a higher free energy of hydrolysis (

Comparison of Phospho-Amino Acids

| Feature | O-Phospho (Ser/Thr/Tyr) | S-Phospho (Cys) | N-Phospho (His/Arg/Lys) |

| Bond Type | Phosphoester | Phosphothioate | Phosphoramidate |

| Acid Stability | High (Stable at pH 2) | Low (Hydrolyzes < pH 5) | Low (Hydrolyzes < pH 6) |

| Base Stability | Labile (Beta-elimination) | High (Stable > pH 8) | High (Stable > pH 9) |

| Enrichment | TiO2 / IMAC (Acidic) | SAX (Neutral/Basic) | SAX / IP (Basic) |

| Natural Role | Signaling / Structure | Catalysis / Redox Switch | Two-component Systems |

Biological Context: Beyond the Intermediate

While pCys is the canonical intermediate in the catalytic cycle of Protein Tyrosine Phosphatases (PTPs), its abundance suggests roles beyond simple catalysis.

The PTP Catalytic Cycle

All ~100 human PTPs (e.g., PTP1B, SHP2) utilize a catalytic cysteine nucleophile. The pCys intermediate is usually short-lived (

Figure 1: The Catalytic Cycle of Protein Tyrosine Phosphatases (PTPs). The pCys intermediate (Blue) is the target for detection. Standard acidic quenching destroys this species immediately.

Emerging Roles

-

Bacterial Signaling: In S. aureus, the SarA/MgrA family of transcriptional regulators utilizes pCys to modulate virulence and antibiotic resistance.

-

Eukaryotic "Pseudo-phosphatases": The PRL (Phosphatase of Regenerating Liver) family forms a highly stable pCys intermediate that regulates binding to magnesium transporters (CNNM), acting as a binary switch rather than a simple enzyme.

The Detection Bottleneck & Solution

The "low abundance" of pCys is a self-fulfilling prophecy of the standard proteomics workflow.

The Standard (Flawed) Workflow

-

Lysis: Often acidic or containing phosphatase inhibitors that don't protect S-P bonds.

-

Digestion: Trypsin at pH 8.0 (Okay).

-

Desalting: C18 ZipTip with 0.1% TFA (CRITICAL FAILURE POINT). The pH drop to <2.0 hydrolyzes pCys.

-

Enrichment: TiO2/IMAC at pH 2.0 (Hydrolysis continues).

The "Hardman" Protocol (Gold Standard)

To detect pCys, we must maintain a neutral-to-basic pH throughout the entire workflow.

Protocol: Strong Anion Exchange (SAX) Mediated pCys Enrichment

Reagents:

-

Lysis Buffer: 8M Urea, 50 mM Ammonium Bicarbonate (pH 8.0), Phosphatase Inhibitor Cocktail (Broad spectrum, avoid acidic additives).

-

Digestion: Sequencing grade Trypsin (Promega).

-

Reduction/Alkylation: 5 mM TCEP / 10 mM Iodoacetamide (Standard).

-

SAX Buffers:

-

Buffer A: 5 mM Tris-HCl, pH 8.0 (or pH 6.8).

-

Buffer B: 5 mM Tris-HCl, pH 8.0 + 1M NaCl.

-

Step-by-Step Workflow:

-

Lysis & Reduction: Lyse cells in Lysis Buffer. Sonicate to shear DNA. Reduce (TCEP, 30 min, RT) and alkylate (IAA, 30 min, Dark). Do not acidify.

-

Digestion: Dilute Urea to <1M using 50 mM Ammonium Bicarbonate (pH 8.0). Add Trypsin (1:50 ratio).[1][2] Incubate 16h at 37°C.[1]

-

NO Acidic Cleanup: Skip standard C18 desalting if possible, or use a polymeric RP resin at pH 8.0 (e.g., OASIS HLB) if salt removal is strictly necessary (though SAX handles this).

-

SAX Fractionation (The Enrichment Key):

-

Load digest onto a SAX column (e.g., Sep-Pak or HPLC column) at pH 8.0.

-

Logic: At pH 8.0, phosphate groups are negatively charged (-2). pCys peptides bind strongly to the anion exchange resin, while non-phosphorylated peptides (mostly +1 or 0 net charge) flow through or elute early.

-

Gradient: Elute with increasing NaCl (Buffer B). pCys peptides typically elute in later fractions due to the strong negative charge of the phosphorothioate.

-

-

MS Analysis: Analyze fractions immediately. Use HCD (Higher-energy Collisional Dissociation) .

-

Signature: Look for neutral losses of 80 Da (

) and 98 Da (

-

Advanced Validation: Chemical Derivatization

Because pCys is isobaric to pSer/pThr (all +79.966 Da) and localization scores can be ambiguous, chemical derivatization provides definitive proof.

Method: Beta-Elimination and Michael Addition (BEMA)

This method converts the unstable pCys into a stable, distinct mass tag.

-

Block Free Cysteines: Reduce and alkylate all free Cys with Iodoacetamide (creates Carbamidomethyl-Cys).

-

Beta-Elimination: Incubate peptides in Ba(OH)₂ (Barium Hydroxide) at pH 11-12.

-

Michael Addition: Add a nucleophile, such as Dithiothreitol (DTT) or a specific Alkanethiol .

-

Result: Dha reacts with the thiol to form a stable thioether.

-

Differentiation: pCys is converted to a specific mass adduct (e.g., Cys-DTT), distinct from the original pCys mass.

-

Note: This method does not distinguish pCys from pSer easily unless differential alkylation strategies are used (e.g., alkylate pCys selectively at lower pH/temp, though difficult).

-

Self-Validating Check: Run the sample with and without the Ba(OH)₂ step. If a peak disappears in the base-treated sample and a new "tagged" peak appears, it confirms the presence of a labile phosphate.

Quantitative Data Presentation

Table 1: Estimated Abundance of Phospho-amino Acids in HeLa Cells (Hardman et al., 2019) Note: These values represent the "detectable" pool using optimized SAX/pH 6.8 workflows, not standard acidic workflows.

| Phospho-Residue | Relative Abundance (Approx.)[5][6][7] | Detection Method | Stability Limit |

| pSer | ~80 - 85% | Standard (Acidic) | Stable |

| pThr | ~10 - 15% | Standard (Acidic) | Stable |

| pTyr | < 2% | Standard + IP | Stable |

| pHis (1 & 3) | ~1 - 6% | SAX (pH 6.8) | Acid Labile |

| pCys | ~0.5 - 2% (up to 12% combined*) | SAX (pH 6.8) | Acid Labile |

*The "12%" figure in literature often refers to the total non-canonical pool (pHis+pLys+pArg+pCys) in specific enriched fractions, highlighting that they are orders of magnitude more common than previously thought.

Implications for Drug Development

Targeting pCys offers a novel therapeutic avenue, particularly for "undruggable" phosphatases.

-

Covalent Inhibitors: Drugs that mimic the transition state can trap the enzyme in the pCys form.

-

Redox Regulation: Since pCys formation is redox-sensitive, drugs modulating cellular ROS (Reactive Oxygen Species) can alter the half-life of pCys intermediates, effectively turning phosphatase signaling on or off.

-

Biomarker Discovery: In cancer (e.g., PRL overexpression in metastasis), the ratio of pCys-PRL to free-PRL could serve as a direct readout of enzymatic activity, which protein abundance alone cannot provide.

References

-

Hardman, G., et al. (2019).[6][8][9] Strong anion exchange-mediated phosphoproteomics reveals extensive human non-canonical phosphorylation.[8][9] The EMBO Journal.[8] Link

-

Bertran-Vicente, J., et al. (2016).[5] Cysteine-specific phosphorylation methodology, which preserves the configurational integrity of the α-stereocentre. Nature Communications. Link

-

Fuhs, S. R., & Hunter, T. (2017).[10] pHisphorylation: the emergence of histidine phosphorylation as a reversible regulatory modification. Current Opinion in Cell Biology. Link

-

Potel, C. M., et al. (2018).[11] Widespread bacterial protein histidine phosphorylation revealed by mass spectrometry-based proteomics. Nature Methods. Link

-

Gehring, K., et al. (2025).[12] Structure of the phosphocysteine intermediate of the phosphatase of regenerating liver PTP4A1. Journal of Biological Chemistry.[13][14] Link

Sources

- 1. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]

- 2. Mass spectrometry-based proteomics for analysis of hydrophilic phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphopeptide derivatization signatures to identify serine and threonine phosphorylated peptides by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quantitation of phosphohistidine in proteins in a mammalian cell line by 31P NMR | PLOS One [journals.plos.org]

- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 10. Strong anion exchange‐mediated phosphoproteomics reveals extensive human non‐canonical phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative Phosphoproteomics Reveals the Signaling Dynamics of Cell-Cycle Kinases in the Fission Yeast Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure of the phosphocysteine intermediate of the phosphatase of regenerating liver PTP4A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure of the phosphocysteine intermediate of the phosphatase of regenerating liver PTP4A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alkaline Phosphatase Protocol [sigmaaldrich.com]

The Enigmatic World of S-Phosphocysteine: A Technical Guide for Researchers

Foreword: Beyond the Canonical Phospho-Amino Acids

For decades, the study of protein phosphorylation has been overwhelmingly dominated by serine, threonine, and tyrosine. This focus, while immensely productive, has cast a long shadow over other, less common but equally intriguing, phospho-amino acids. Among these, S-Phosphocysteine (pCys) stands out as a particularly compelling and underexplored modification.[1][2][3] Its unique phospho-thiol ester bond imparts distinct chemical properties and suggests novel roles in cellular regulation and signaling.[1] This guide is conceived for researchers, scientists, and drug development professionals who are poised to venture into this exciting frontier. It is not a mere compilation of protocols but a distillation of field-proven insights, designed to illuminate the causality behind experimental choices and to provide a robust framework for investigating the biology of S-Phosphocysteine.

Section 1: The Heart of the Matter: The Phospho-Thiol Ester Bond

The defining feature of S-Phosphocysteine is the high-energy phospho-thiol ester linkage, which distinguishes it chemically and functionally from its more prevalent O-phosphoester counterparts (pSer, pThr, pTyr).[1] Understanding the nuances of this bond is paramount for any researcher in this field.

Inherent Lability and the Stability Conundrum

The P-S bond is notably more labile than the P-O bond, particularly under acidic conditions.[4][5] This instability has historically been a major impediment to the study of pCys.[4] However, this very lability is also a key feature that likely enables its transient and dynamic roles in cellular processes.

Expert Insight: The inherent instability of pCys necessitates a paradigm shift in experimental design. Standard phosphoproteomic workflows, which often involve acidic conditions for peptide separation, can lead to the substantial loss of pCys modifications.[5] Therefore, protocols must be meticulously optimized to preserve this delicate linkage. This often involves working at neutral or mildly alkaline pH and minimizing sample processing times.

| Condition | Stability of pCys | Rationale for Instability/Stability |

| Acidic pH (e.g., pH 3-4) | Low (half-life of ~15-30 minutes at 37°C)[5] | Protonation of the phosphate group and the thiol leaving group facilitates hydrolysis. |

| Neutral to Alkaline pH | Relatively stable | The phosphate group is deprotonated and less susceptible to nucleophilic attack. |

| Presence of Thiophilic Metal Ions (e.g., Ag+, Cu2+) | Low[5] | These ions can coordinate to the sulfur atom, promoting cleavage of the P-S bond. |

A Unique Energetic Profile

The high-energy nature of the phospho-thiol ester bond suggests that pCys could act as a phosphoryl group donor in specific enzymatic reactions, a role less commonly attributed to O-phospho-amino acids. This has profound implications for its potential involvement in metabolic pathways and signal transduction cascades.

Section 2: Synthesizing the Tools of Discovery: pCys Peptides and Proteins

The ability to generate pCys-containing peptides and proteins is fundamental to studying their biological functions, developing specific antibodies, and creating standards for analytical assays. Several synthetic strategies have been developed, each with its own set of advantages and considerations.

Chemoselective Synthesis of pCys Peptides

A robust and widely adopted method for the synthesis of pCys peptides involves the reaction of a cysteine-containing peptide with Ellman's reagent to form an activated disulfide, followed by a nucleophilic attack of a phosphite reagent.[4]

Experimental Protocol: Chemoselective Phosphorylation of Cysteine Residues

-

Peptide Synthesis: Synthesize the cysteine-containing peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS).[4][6]

-

Activation with Ellman's Reagent: Dissolve the purified peptide in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0). Add a 1.5-fold molar excess of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) and stir at room temperature for 1-2 hours. Monitor the reaction by HPLC-MS until the starting peptide is fully converted to the activated disulfide.

-

Purification of the Activated Peptide: Purify the disulfide-peptide adduct by reversed-phase HPLC.

-

Phosphorylation: Dissolve the purified activated peptide in an anhydrous organic solvent (e.g., DMF). Add a 10-fold molar excess of a suitable phosphite reagent (e.g., tris(trimethylsilyl) phosphite) and stir under an inert atmosphere (e.g., argon) at room temperature. The reaction progress can be monitored by HPLC-MS.

-

Deprotection and Purification: Upon completion, cleave the protecting groups and purify the final pCys-peptide using reversed-phase HPLC.[4]

Causality Behind the Choices: The use of Ellman's reagent creates a highly electrophilic disulfide that is susceptible to nucleophilic attack by the phosphite.[4] This chemoselective approach avoids the need for protecting group strategies on the cysteine thiol, simplifying the overall synthetic scheme. The choice of phosphite reagent can influence reaction kinetics and yield.[4]

Caption: Workflow for the chemoselective synthesis of S-Phosphocysteine peptides.

Section 3: Detecting the Undetectable: Analytical Strategies for pCys

The low abundance and inherent lability of pCys present significant analytical challenges. Overcoming these requires specialized techniques and careful optimization of existing proteomics workflows.[1][3]

Mass Spectrometry: The Cornerstone of pCys Identification

Mass spectrometry (MS) is the primary tool for the identification and quantification of pCys.[4][7] However, standard collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) methods can lead to the neutral loss of the phosphate group, complicating spectral interpretation.

Expert Insight: Electron-transfer dissociation (ETD) and electron-capture dissociation (ECD) are often more suitable fragmentation methods for pCys analysis as they tend to preserve the labile P-S bond, allowing for more confident site localization.[4] The presence of characteristic neutral losses of 80 Da (HPO3), 98 Da (H3PO4), and 116 Da (H3PO4S) in HCD spectra can also be indicative of pCys, though these are not always prominent.[7]

Caption: A generalized workflow for the mass spectrometric identification of S-Phosphocysteine.

Affinity Enrichment: Isolating the Needle from the Haystack

Given the low stoichiometry of pCys, enrichment strategies are often necessary for successful detection. While traditional phosphopeptide enrichment methods like immobilized metal affinity chromatography (IMAC) and titanium dioxide (TiO2) chromatography can be used, their efficiency for pCys peptides may vary. The development of pCys-specific antibodies and affinity reagents is a critical area of ongoing research.[1]

Probes and Sensors: Visualizing pCys in Action

The development of chemical probes and fluorescent sensors that can selectively react with and report on the presence of pCys in biological systems is a burgeoning field.[8][9][10][11] These tools hold the promise of enabling the real-time visualization of pCys dynamics in living cells, providing unprecedented insights into its signaling roles.

Section 4: The Biological Significance: pCys in Cellular Signaling

While research into the biological roles of pCys is still in its early stages, emerging evidence suggests its involvement in crucial cellular processes.[1][12]

A Transient Intermediate in Catalysis

pCys has been identified as a transient catalytic intermediate in the reaction mechanisms of certain enzymes, most notably protein tyrosine phosphatases (PTPs).[12] In this context, the cysteine residue of the PTP attacks the phosphate group of a phosphotyrosine substrate, forming a transient pCys intermediate and releasing the dephosphorylated tyrosine-containing protein. This intermediate is then hydrolyzed to regenerate the active enzyme.

Caption: The catalytic cycle of a protein tyrosine phosphatase involving a pCys intermediate.

A Potential Player in Redox Signaling

The sulfur atom of cysteine is highly redox-active, and various oxidative modifications of cysteine play critical roles in redox signaling.[13] It is plausible that S-phosphorylation could intersect with these pathways, either by protecting the cysteine from oxidation or by being regulated by the cellular redox state.

A Comparison with O-Phospho-Amino Acids

The distinct chemical properties of pCys suggest that it may participate in signaling networks in ways that are fundamentally different from pSer, pThr, and pTyr. The higher energy of the P-S bond could allow for more rapid turnover of the phosphate group, enabling its involvement in highly dynamic signaling events. Furthermore, the structural consequences of pCys modification on a protein are likely to differ from those of O-phosphorylation, potentially leading to the recruitment of a unique set of effector proteins. A recent study has even suggested that trioxidized cysteine can mimic the structural and interactive properties of phosphoserine, highlighting the potential for crosstalk between different modifications.[14]

Section 5: The Therapeutic Horizon: pCys in Drug Discovery

The involvement of cysteine residues in various diseases, including cancer and inflammatory disorders, makes them attractive targets for therapeutic intervention.[15][16] Understanding the role of pCys in these contexts could open up new avenues for drug development.

pCys Analogs as Research Tools and Drug Candidates

Non-hydrolyzable analogs of pCys can be invaluable tools for trapping and identifying pCys-dependent enzymes and binding partners. Furthermore, molecules that can modulate the activity of kinases or phosphatases that act on pCys could have therapeutic potential. The development of inhibitors for enzymes involved in cysteine modifications is an active area of research.[16]

Challenges and Future Directions

The field of S-Phosphocysteine research is ripe with opportunities, but also faces significant challenges. The development of more robust and sensitive analytical methods, the generation of high-quality pCys-specific antibodies, and the identification of the kinases and phosphatases that regulate pCys are all critical next steps. As our understanding of this enigmatic modification grows, so too will our appreciation for the complexity and elegance of cellular signaling.

References

-

Buchowiecka, A. K. (2014). Puzzling over protein cysteine phosphorylation – assessment of proteomic tools for S-phosphorylation profiling. Analyst, 139(17), 4118–4123. [Link]

-

Hecklau, C., et al. (2023). Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach. National Institutes of Health. [Link]

-

Attwood, P. V., et al. (2017). Focus on O-phosphohydroxylysine, O-phosphohydroxyproline, N1-phosphotryptophan and S-phosphocysteine. Amino Acids, 49(8), 1343–1356. [Link]

-

Li, B., et al. (2009). Sensitive and selective detection of cysteine using gold nanoparticles as colorimetric probes. Analyst, 134(6), 1129-1132. [Link]

-

National Center for Biotechnology Information. S-Phosphono-L-cysteine. PubChem Compound Database. [Link]

-

Kee, J.-M. (2021). The expanding landscape of the 2-thiouridine-centered tRNA modification network. RSC Chemical Biology, 2(4), 1047-1055. [Link]

-

Piggott, M. J., et al. (2017). Focus on O-phosphohydroxylysine, O-phosphohydroxyproline, N(1)-phosphotryptophan and S-phosphocysteine. ResearchGate. [Link]

-

Buchowiecka, A. K. (2014). Puzzling over protein cysteine phosphorylation – assessment of proteomic tools for S-phosphorylation profiling. RSC Publishing. [Link]

-

Buchowiecka, A. K., & Klimek, J. (2016). Modified cysteine S-phosphopeptide standards for mass spectrometry-based proteomics. Analytical and Bioanalytical Chemistry, 408(24), 6745–6752. [Link]

-

Kee, J.-M. (2020). Cysteine-specific phosphorylation methodology, which preserves the... ResearchGate. [Link]

-

Yi, W., & Li, X. (2020). Protein cysteine palmitoylation in immunity and inflammation. National Institutes of Health. [Link]

-

Li, H., et al. (2018). Fluorescent probes for detecting cysteine. PubMed. [Link]

-

Liu, X., et al. (2012). Highly selective phosphorescent nanoprobes for sensing and bioimaging of homocysteine and cysteine. Journal of Materials Chemistry. [Link]

-

Buchowiecka, A. K., & Klimek, J. (2016). (PDF) Modified cysteine S-phosphopeptide standards for mass spectrometry-based proteomics. ResearchGate. [Link]

-

Jensen, K. J. (2013). Solid-phase synthesis of phosphopeptides. Methods in Molecular Biology, 1007, 185-195. [Link]

-

Wang, Y., et al. (2023). Protein S-Palmitoylation as Potential Therapeutic Target for Dermatoses. ResearchGate. [Link]

-

Saito, K., & Tani, K. (2025). Methods for Detecting Phosphorylated Proteins and Observing Intracellular Localization During Mitosis. Methods in Molecular Biology, 2889, 161-171. [Link]

-

Wan, Q., & Danishefsky, S. J. (2017). Chemical Synthesis of Peptides and Proteins Bearing Base‐Labile Post‐Translational Modifications. Angewandte Chemie International Edition, 56(19), 5202-5219. [Link]

-

Patsnap Synapse. What are the therapeutic applications for CTSS inhibitors?. [Link]

-

Spelat, R., et al. (2019). The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review). International Journal of Molecular Medicine, 43(1), 1-12. [Link]

-

University of Oxford. (2024, September 20). Introduction to Chemical Biology. YouTube. [Link]

-

Zhang, J., et al. (2015). A dual emission fluorescent probe enables simultaneous detection of glutathione and cysteine/homocysteine. Chemical Science, 6(7), 4135–4140. [Link]

-

CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. YouTube. [Link]

-

Cole, P. A. (2008). The Chemical Biology of Protein Phosphorylation. ACS Chemical Biology, 3(1), 39–48. [Link]

-

Searle, B. C. (2018). Computational approaches to identify sites of phosphorylation. National Institutes of Health. [Link]

-

Wikipedia. Phosphoserine. [Link]

-

Kumar, A., et al. (2022). Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition. ResearchGate. [Link]

-

Cell Signaling Technology. (2011, September 27). PhosphoSitePlus® Training Tutorial. YouTube. [Link]

-

T-L-T Tam, et al. (2017). Semisynthetic Bioluminescent Sensor Proteins for Direct Detection of Antibodies and Small Molecules in Solution. Bioconjugate Chemistry, 28(12), 3019–3026. [Link]

-

The Francis Crick Institute. (2015, May 21). Cell signalling: kinases & phosphorylation. YouTube. [Link]

-

Kumar, A., et al. (2020). Disorder and cysteines in proteins: A design for orchestration of conformational see-saw and modulatory functions. National Institutes of Health. [Link]

-

Di-Silvio, M., et al. (2023). Trioxidized cysteine in the aging proteome mimics the structural dynamics and interactome of phosphorylated serine. Aging Cell, 22(12), e13998. [Link]

-

Buchowiecka, A. K. (2014). Puzzling over protein cysteine phosphorylation--assessment of proteomic tools for S-phosphorylation profiling. PubMed. [Link]

-

National Science Foundation. RSC Chemical Biology. [Link]

-

Mieyal, J. J., et al. (2011). Posttranslational Modification of Cysteine in Redox Signaling and Oxidative Stress: Focus on S-Glutathionylation. Antioxidants & Redox Signaling, 15(1), 233–272. [Link]

-

Wikipedia. O-phosphoserine sulfhydrylase. [Link]

-

Piggott, M. J., et al. (2016). (PDF) Focus on Phosphoarginine and Phospholysine. ResearchGate. [Link]

Sources

- 1. Puzzling over protein cysteine phosphorylation – assessment of proteomic tools for S-phosphorylation profiling - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Puzzling over protein cysteine phosphorylation--assessment of proteomic tools for S-phosphorylation profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 5. Puzzling over protein cysteine phosphorylation – assessment of proteomic tools for S-phosphorylation profiling - Analyst (RSC Publishing) DOI:10.1039/C4AN00724G [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. Modified cysteine S-phosphopeptide standards for mass spectrometry-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorescent probes for detecting cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Highly selective phosphorescent nanoprobes for sensing and bioimaging of homocysteine and cysteine - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. A dual emission fluorescent probe enables simultaneous detection of glutathione and cysteine/homocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Focus on O-phosphohydroxylysine, O-phosphohydroxyproline, N 1-phosphotryptophan and S-phosphocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CAS 115562-30-6: S-phosphocysteine | CymitQuimica [cymitquimica.com]

- 14. Trioxidized cysteine in the aging proteome mimics the structural dynamics and interactome of phosphorylated serine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. What are the therapeutic applications for CTSS inhibitors? [synapse.patsnap.com]

Introduction: Beyond the Canonical Phosphoamino Acids

An In-depth Technical Guide to S-Phosphocysteine: Structure, Reactivity, and Analysis

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of S-Phosphocysteine (pCys), a unique and functionally significant post-translational modification. We will move beyond textbook definitions to explore the nuanced chemistry, biological roles, and state-of-the-art analytical protocols essential for studying this labile yet critical phosphoamino acid. The insights herein are framed to explain not just the what, but the why, empowering researchers to make informed decisions in their experimental designs.

Protein phosphorylation is a cornerstone of cellular signaling, traditionally focusing on the relatively stable phosphomonoesters of serine, threonine, and tyrosine. However, a class of less stable, yet functionally vital, "labile" phosphorylations exists, including the thiophosphate ester S-Phosphocysteine. This modification is characterized by a phosphorus-sulfur (P-S) bond, which imparts distinct chemical properties and reactivity.[1] S-Phosphocysteine is not merely a structural variant; it serves as a high-energy covalent intermediate in critical enzymatic reactions, most notably in the catalytic cycles of protein tyrosine phosphatases (PTPs) and within the bacterial phosphotransferase system (PTS) for sugar transport.[2][3] Understanding its unique chemistry is paramount to elucidating these fundamental biological processes and exploring new therapeutic avenues.

Section 1: Chemical Structure and Physicochemical Properties

The foundational step in studying any molecule is a thorough understanding of its intrinsic properties. These characteristics dictate its behavior in both biological and experimental settings.

S-Phosphocysteine is the S-phosphorylated derivative of the amino acid L-cysteine. It is an organic thiophosphate, a distinct class of molecule compared to the oxygen-based phosphate esters of serine or threonine.[1]

Core Structural and Chemical Data

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-amino-3-(phosphonosulfanyl)propanoic acid | [1] |

| Molecular Formula | C₃H₈NO₅PS | [1] |

| Molecular Weight | 201.14 g/mol | [1] |

| Canonical SMILES | C(N)SP(=O)(O)O | [1] |

| InChI Key | MNEMQJJMDDZXRO-REOHCLBHSA-N | [1] |

Chemical Structure Diagram

Caption: Ball-and-stick representation of L-S-Phosphocysteine.

Stability and Hydrolysis: The Achilles' Heel

The P-S bond is the defining feature of S-Phosphocysteine and is central to its reactivity. Unlike the more stable P-O bond in phosphoserine, the thiophosphate ester is significantly more susceptible to hydrolysis, particularly at neutral pH. This lability is not a flaw but a key functional attribute, allowing it to act as an efficient phosphoryl group donor.

Field Insight: The inherent instability of pCys at neutral pH is a critical experimental consideration. Sample preparation for proteomics, for instance, must be performed rapidly and at low temperatures, and buffers should be acidic to minimize hydrolytic loss before analysis.

While direct kinetic data for free S-Phosphocysteine is sparse, studies on the structurally related S-(purin-6-yl)-L-cysteine (SPC) provide valuable insights. SPC demonstrates significantly longer half-lives under either highly acidic (pH < 3.6) or basic (pH > 9.6) conditions, with maximal instability observed in the neutral pH range of 5.7-8.75.[4] This pH-dependent stability profile is a crucial piece of information for any researcher working with S-phosphorylated molecules, guiding choices for buffers in synthesis, purification, and analysis.

Section 2: Synthesis and Chemical Reactivity

The study of S-Phosphocysteine has been historically hampered by the difficulty in synthesizing stable reference compounds and pCys-containing peptides.[5] Modern synthetic strategies have overcome many of these challenges.

Chemical Synthesis of S-Phosphocysteine Peptides

Directly phosphorylating a cysteine residue within a peptide is challenging due to the nucleophilicity of the thiol group. A robust and increasingly common strategy involves the generation of a dehydroalanine (Dha) residue from cysteine, followed by a conjugate addition of thiophosphoric acid. This circumvents direct phosphorylation and offers excellent stereo- and chemoselectivity.[5][6]

This protocol is adapted from methodologies used to generate complex mixtures of pCys-peptides for mass spectrometry standards.[5][6]

-

Reduction & Alkylation (Cysteine to S-Alkyl Cysteine):

-

Rationale: The initial disulfide bonds (if present) are reduced to free thiols. These thiols are then alkylated with a reagent like (3-acrylamidopropyl)trimethylammonium chloride (APTA) to create a good leaving group for the subsequent elimination step.

-

Procedure:

-

Dissolve the cysteine-containing peptide/protein in a denaturing buffer (e.g., 8 M urea, 0.1 M Tris-HCl, pH 8.5).

-

Add a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) and incubate at 37°C for 1 hour.

-

Add the alkylating reagent (e.g., APTA) and adjust the pH to ~8.0. Incubate in the dark at room temperature for 2 hours.

-

Purify the S-alkylated peptide, for example, by precipitation or reverse-phase HPLC.

-

-

-

β-Elimination (S-Alkyl Cysteine to Dehydroalanine):

-

Rationale: Treatment with a mild base removes the alkylated sulfur group, resulting in the formation of a dehydroalanine residue at the former cysteine position.

-

Procedure:

-

Dissolve the purified S-alkylated peptide in an aqueous solution of a mild base, such as Ba(OH)₂.

-

Incubate at an elevated temperature (e.g., 50°C) and monitor the reaction by mass spectrometry until the desired conversion to Dha is achieved.

-

Neutralize the reaction and desalt the Dha-containing peptide.

-

-

-

Conjugate Addition (Dha to S-Phosphocysteine):

-

Rationale: The double bond of the Dha residue is an excellent Michael acceptor. Thiophosphoric acid acts as a nucleophile, adding across the double bond to stereospecifically form the S-Phosphocysteine residue.

-

Procedure:

-

Prepare a fresh solution of thiophosphoric acid (H₃PO₃S).

-

Dissolve the Dha-containing peptide in an appropriate buffer and add the thiophosphoric acid.

-

Incubate and monitor the reaction by mass spectrometry.

-

Purify the final S-Phosphocysteine-containing peptide using reverse-phase HPLC.

-

-

Caption: The two-step catalytic cycle of PTPs featuring the pCys intermediate.

S-Phosphocysteine in the Bacterial Phosphotransferase System (PTS)

The PTS is a sophisticated mechanism used by many bacteria to transport and simultaneously phosphorylate sugars. [7]The energy for this process is derived from phosphoenolpyruvate (PEP). The system involves a cascade of phosphoryl transfers between several proteins. [8][9] The final step involves a sugar-specific Enzyme II (EII) complex, which typically has a membrane-spanning domain (EIIC) and cytosolic domains (EIIA and EIIB). The phosphoryl group is transferred from a phosphohistidine on EIIA to a conserved cysteine residue on the EIIB domain, forming an S-Phosphocysteine intermediate. [3][10]The sugar is then translocated across the membrane by EIIC, and the phosphoryl group is transferred from the pCys on EIIB to the sugar molecule.

Caption: Simplified cascade showing the transfer of a phosphoryl group (P).

Section 4: Analytical Methodologies and Protocols

The labile nature of pCys requires specialized analytical techniques. Mass spectrometry is the gold standard for identification, while affinity electrophoresis provides valuable information on phosphorylation stoichiometry.

Mass Spectrometry-Based Proteomics

Identifying pCys sites within a complex proteome requires a carefully optimized workflow from sample preparation to data analysis.

-

Protein Extraction and Digestion:

-

Rationale: Proteins are extracted under denaturing conditions that inactivate phosphatases. They are then digested into peptides suitable for MS analysis.

-

Procedure:

-

Lyse cells or tissues in a buffer containing 8 M urea and phosphatase inhibitors, keeping the sample on ice.

-

Reduce disulfide bonds with DTT or TCEP.

-

Alkylate free cysteines with iodoacetamide to prevent disulfide bond reformation. Crucially, this step will not affect existing pCys residues.

-